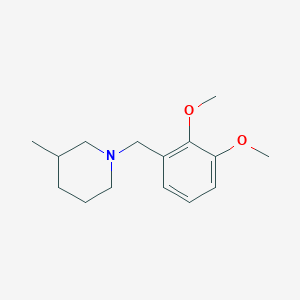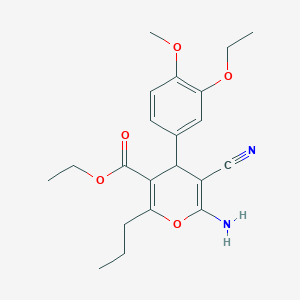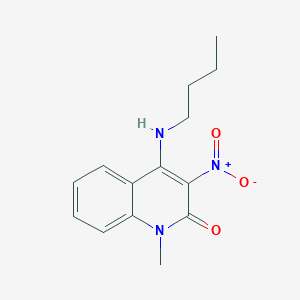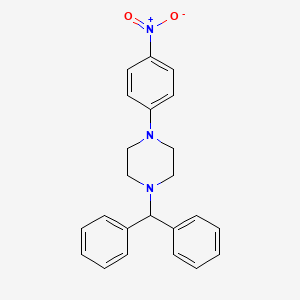![molecular formula C21H26N4O2 B4940705 3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is also known as AOE-Indole or AOEI and has been found to have promising results in various studies.
作用機序
The mechanism of action of AOE-Indole involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. AOE-Indole has also been found to inhibit the activity of β-amyloid, which is a protein that is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
AOE-Indole has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause cellular damage and contribute to the progression of diseases. AOE-Indole has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress.
実験室実験の利点と制限
AOE-Indole has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also soluble in water and organic solvents, which makes it suitable for various experimental procedures. However, the compound has some limitations, including its high cost and the lack of standardized protocols for its use in experiments.
将来の方向性
There are several future directions for the study of AOE-Indole. One possible direction is the investigation of its potential in the treatment of other neurodegenerative diseases such as Huntington's disease. Another direction is the development of more efficient synthesis methods that can reduce the cost of producing the compound. Additionally, further research is needed to determine the optimal dosages and administration routes for the compound in various therapeutic applications.
Conclusion:
In conclusion, AOE-Indole is a promising chemical compound that has shown potential in various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a valuable compound for the treatment of various diseases. Further research is needed to determine its optimal therapeutic applications and to develop more efficient synthesis methods.
合成法
The synthesis of AOE-Indole involves the reaction of 3-bromo-1H-indole with 5-amino-3-(1-azepanyl)-1,3,4-oxadiazole-2-carboxylic acid followed by the reaction with 2-(2-aminoethyl)-1,3-propanediol. The final product is obtained through purification and isolation techniques.
科学的研究の応用
AOE-Indole has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(azepan-1-yl)-3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(25-13-5-1-2-6-14-25)12-11-20-24-23-19(27-20)10-9-16-15-22-18-8-4-3-7-17(16)18/h3-4,7-8,15,22H,1-2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGLFRNBZDWFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)

![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![4-(5-{[2-(4-methylphenoxy)ethyl]thio}-4-propyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4940638.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)



![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)